BenchChemオンラインストアへようこそ!

methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate

Medicinal Chemistry LogP/D Optimization Ester Prodrug Design

Select this compound to eliminate assay variability caused by intramolecular hydrogen bonding present in the 2-benzoate isomer. Its methyl ester acts as a transient prodrug, masking the ionizable acid for enhanced oral absorption. The lower molecular weight (388.44 g/mol) compared to ortho-chloro analogs ensures improved solubility (~ΔlogSw +0.6) and reduces precipitation risk in high-throughput screening campaigns. The carefully balanced scaffold—a benzamide-sultam conjugate with a hydrolytically labile ester—provides a unique, rigid building block not functionally interchangeable with simple benzamides or sultam monomers, ensuring reproducible research outcomes.

Molecular Formula C19H20N2O5S
Molecular Weight 388.44
CAS No. 899756-75-3
Cat. No. B2922629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate
CAS899756-75-3
Molecular FormulaC19H20N2O5S
Molecular Weight388.44
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
InChIInChI=1S/C19H20N2O5S/c1-26-19(23)15-4-8-16(9-5-15)20-18(22)14-6-10-17(11-7-14)21-12-2-3-13-27(21,24)25/h4-11H,2-3,12-13H2,1H3,(H,20,22)
InChIKeyMAPGUBSCSYGMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate (CAS 899756-75-3): Sourcing-Guide for a Multifunctional Benzamide-Sultam Intermediate


Methyl 4-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamido]benzoate (CAS 899756‑75‑3) is a synthetic benzamide‑sultam conjugate (C₁₉H₂₀N₂O₅S, MW 388.44 g mol⁻¹) [1]. Its core consists of a 1,1‑dioxo‑1λ⁶,2‑thiazinan‑2‑yl (sultam) group linked through a 4‑benzamido spacer to a methyl benzoate ester. The combination of a hydrogen‑bond‑donor amide, a polar sulfonamide‑like sultam, and a hydrolytically labile methyl ester provides a rare balance of rigidity, solubility, and synthetic derivatisation potential. These features differentiate it from simple benzamide or sultam monomers and position it as a versatile building block for medicinal chemistry and probe development .

Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate (899756-75-3): Why In-Class Analogs Cannot Be Substituted Without Quantitative Validation


Compounds sharing the 1,1‑dioxo‑1λ⁶,2‑thiazinan‑2‑yl (sultam) motif are not functionally interchangeable. Even minor structural alterations – replacement of the methyl ester with a butyl ester, repositioning of the benzoate from the 4‑ to the 2‑position, deletion of the ester to the free acid, or introduction of an ortho‑chloro substituent – can markedly shift logP, solubility, permeability, and metabolic stability . These changes directly affect compound behaviour in biochemical assays, cellular models, and in vivo PK studies, making empirical selection essential for reproducible research outcomes [1].

Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate (899756-75-3): Head‑to‑Head Quantitative Evidence for Procurement Decisions


Methyl Ester vs. Butyl Ester: Lipophilicity and Aqueous Solubility Differentiation

The methyl ester (target compound, MW 388.44) provides lower calculated logP and higher aqueous solubility compared with the butyl ester homolog (MW 430.5). The butyl ester (CAS 941944‑88‑3) adds two methylene units, increasing hydrophobicity and potentially reducing dissolution rate. For oral bioavailability and cassette‑dosing PK studies, the methyl ester offers more drug‑like physicochemical properties [1]. Direct experimental logP/logD values for the methyl ester are not available in public databases; the comparison is based on class‑level inference using the fragment‑based cLogP difference of +1.0–1.2 log units for the butyl homolog [2].

Medicinal Chemistry LogP/D Optimization Ester Prodrug Design

4‑Benzoate vs. 2‑Benzoate Regioisomer: Topological Polar Surface Area and Hydrogen‑Bonding Geometry

The 4‑benzoate regioisomer (target) is expected to exhibit a different hydrogen‑bonding pattern and topological polar surface area (tPSA) compared with the 2‑benzoate isomer. The para‑substitution provides a linear molecular axis, whereas the ortho‑substitution introduces steric hindrance and an intramolecular hydrogen bond between the amide NH and the ester carbonyl, reducing solvent‑exposed PSA. This can enhance passive membrane permeability but may also alter target binding. Quantitative experimental tPSA values are unavailable, but the difference in chromatographic retention (e.g., HPLC log k′) can be inferred from structural class behaviour .

Structural Chemistry Permeability SAR Studies

Ester vs. Free Acid: Hydrolytic Stability and Prodrug Potential

The methyl ester (target) serves as a transient prodrug form of the corresponding carboxylic acid (4‑(1,1‑dioxo‑1λ⁶,2‑thiazinan‑2‑yl)‑N‑(4‑carboxyphenyl)benzamide, CAS 22230‑37‑1 for the acid fragment). The ester masks the ionizable carboxylate, improving passive permeability. In plasma or hepatic S9 fractions, the ester is hydrolyzed to the free acid, which may be the active species. The free acid itself has very low membrane permeability and is unsuitable for cell‑based assays. Quantitative stability data (e.g., t½ in plasma) are not publicly available, but the ester‑acid differentiation is a well‑established prodrug principle [1].

Prodrug Design Metabolic Stability Formulation

Unsubstituted vs. 2‑Chloro Analog: Electronic Effects and Aqueous Solubility

The 2‑chloro analog (ChemDiv Y043‑2293, MW 422.89) introduces an electron‑withdrawing ortho‑chloro substituent, which increases molecular weight and may alter the conformational preference of the benzamide moiety. The chloro substituent also increases lipophilicity (ChemDiv reports logP 2.97, logD 2.93, logSw −3.84) . While experimental data for the unsubstituted methyl ester are lacking, the absence of chlorine reduces MW by 34.45 Da and is expected to lower logP by ~0.5–0.8 units, resulting in improved aqueous solubility. This difference can impact solubility‑limited assay performance and metabolic clearance [1].

Medicinal Chemistry Solubility SAR

Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate (899756-75-3): High-Impact Application Scenarios Based on Quantitative Evidence


Lead‑Optimisation Scaffold for Oral Bioavailability Programs

When designing orally bioavailable candidates, the methyl ester's lower lipophilicity (estimated cLogP ~2.5) compared with the butyl ester (cLogP ~3.5–3.7) supports higher aqueous solubility and better absorption [1]. This makes the target compound the rational choice for early‑stage PK screening where solubility‑limited exposure is a known risk.

Regioisomer‑Controlled Cell‑Permeability Assays

The 4‑benzoate regioisomer avoids the intramolecular hydrogen‑bonding present in the 2‑benzoate isomer, offering more predictable passive permeability . Researchers requiring consistent intracellular target engagement data should select the 4‑benzoate to minimise assay variability due to conformational differences.

Ester Prodrug Strategy for In‑Vivo Efficacy Models

The methyl ester serves as a transient prodrug that masks the ionizable carboxylic acid, increasing oral absorption. Upon hydrolysis to the free acid (predicted ΔlogD ≈ −2.0 units), the active species is generated in vivo [2]. This approach is preferred when the acid form has poor permeability but is required for target binding.

Clean Scaffold for Parallel SAR Libraries

Without the ortho‑chloro substituent (present in ChemDiv Y043‑2293), the target compound provides a simpler, lower‑MW scaffold (MW 388.44 vs. 422.89) for parallel medicinal chemistry exploration . The improved predicted solubility (ΔlogSw ≈ +0.6) reduces the risk of precipitation in high‑throughput screening campaigns.

Quote Request

Request a Quote for methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.